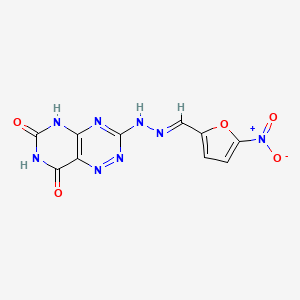
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a pyrimido-triazine core with a nitrofurfurylidene hydrazino substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimido-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrofurfurylidene hydrazino group: This step may involve the reaction of the pyrimido-triazine intermediate with 5-nitrofurfural and hydrazine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione may undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interference with DNA or RNA: Affecting gene expression or replication.
Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Triazine-based compounds: Other compounds with a triazine core but different functional groups.
Uniqueness
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione is unique due to its specific combination of a pyrimido-triazine core and a nitrofurfurylidene hydrazino group, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
75319-57-2 |
|---|---|
Molecular Formula |
C10H6N8O5 |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
3-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C10H6N8O5/c19-8-6-7(13-10(20)14-8)12-9(17-15-6)16-11-3-4-1-2-5(23-4)18(21)22/h1-3H,(H3,12,13,14,16,17,19,20)/b11-3+ |
InChI Key |
KLYIHEUFYSXCCD-QDEBKDIKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC2=NC3=C(C(=O)NC(=O)N3)N=N2 |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC2=NC3=C(C(=O)NC(=O)N3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


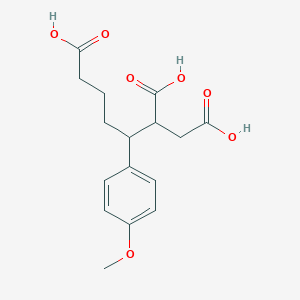
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146692.png)
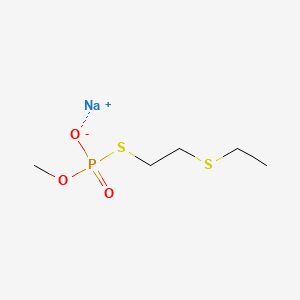
![Chloro(diphenyl)({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)stannane](/img/structure/B14146718.png)
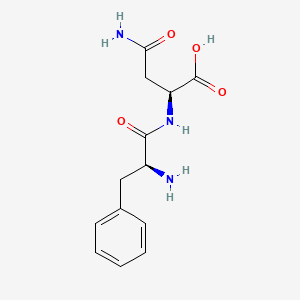
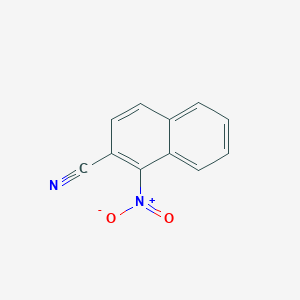
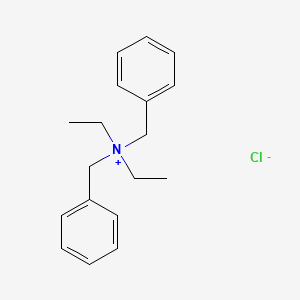
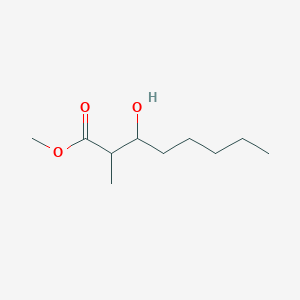

![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
